
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H9ClN2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chloro and methyl group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.
Amination: The pyridine derivative undergoes amination using reagents such as ammonia or amines under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions, particularly those involving pyridine derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
4-Chloro-3-methylpyridine: The starting material for the synthesis of the compound, which lacks the methanamine group.
4-Chloro-3-methylpyridine N-oxide: An oxidized derivative with different chemical properties and applications.
4-Chloro-3-methylpyridine-2-carboxylic acid: A carboxylated derivative used in different synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11Cl3N2 |
|---|---|
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
(4-chloro-3-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-6(8)2-3-10-7(5)4-9;;/h2-3H,4,9H2,1H3;2*1H |
Clé InChI |
REWMHUNOCPLGHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CN)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
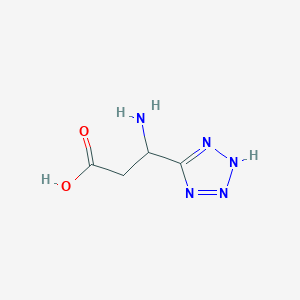

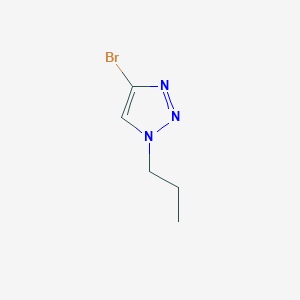
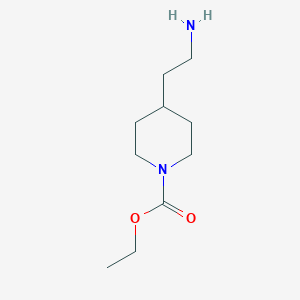
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
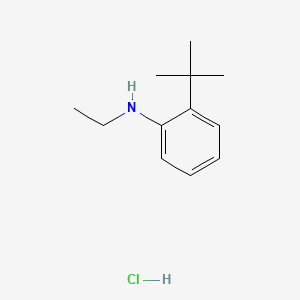


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
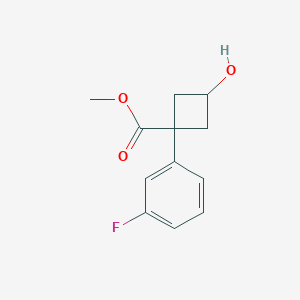
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
